molecular formula C22H21N3O2S B14999795 4-tert-butyl-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

4-tert-butyl-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

Cat. No.: B14999795
M. Wt: 391.5 g/mol
InChI Key: PBQDRBWKNBLCNK-UHFFFAOYSA-N
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Description

N-(8-METHYL-4-OXO-4H-PYRIMIDO[2,1-B][1,3]BENZOTHIAZOL-3-YL)-4-(2-METHYL-2-PROPANYL)BENZAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a pyrimido[2,1-b][1,3]benzothiazole core, which is a fused ring system combining pyrimidine and benzothiazole moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-METHYL-4-OXO-4H-PYRIMIDO[2,1-B][1,3]BENZOTHIAZOL-3-YL)-4-(2-METHYL-2-PROPANYL)BENZAMIDE typically involves multi-step organic synthesis. The process may start with the preparation of the pyrimido[2,1-b][1,3]benzothiazole core, followed by the introduction of the benzamide group. Common reagents and conditions might include:

    Starting materials: Appropriate substituted anilines and thioureas.

    Reagents: Acids or bases for cyclization, oxidizing agents for introducing the oxo group.

    Conditions: Elevated temperatures, inert atmosphere (e.g., nitrogen or argon).

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include:

    Catalysts: Use of catalysts to improve reaction efficiency.

    Solvents: Selection of solvents that facilitate the reaction and are easy to remove.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(8-METHYL-4-OXO-4H-PYRIMIDO[2,1-B][1,3]BENZOTHIAZOL-3-YL)-4-(2-METHYL-2-PROPANYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield additional oxo groups, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications, such as in the treatment of diseases.

    Industry: Use in the manufacture of specialty chemicals or materials.

Mechanism of Action

The mechanism by which N-(8-METHYL-4-OXO-4H-PYRIMIDO[2,1-B][1,3]BENZOTHIAZOL-3-YL)-4-(2-METHYL-2-PROPANYL)BENZAMIDE exerts its effects would depend on its specific interactions with molecular targets. This could involve:

    Molecular targets: Enzymes, receptors, or other proteins.

    Pathways: Signaling pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(8-METHYL-4-OXO-4H-PYRIMIDO[2,1-B][1,3]BENZOTHIAZOL-3-YL)-4-(2-METHYL-2-PROPANYL)BENZAMIDE: can be compared with other heterocyclic compounds featuring similar core structures, such as:

Uniqueness

The uniqueness of N-(8-METHYL-4-OXO-4H-PYRIMIDO[2,1-B][1,3]BENZOTHIAZOL-3-YL)-4-(2-METHYL-2-PROPANYL)BENZAMIDE lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H21N3O2S

Molecular Weight

391.5 g/mol

IUPAC Name

4-tert-butyl-N-(8-methyl-4-oxopyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

InChI

InChI=1S/C22H21N3O2S/c1-13-5-10-17-18(11-13)28-21-23-12-16(20(27)25(17)21)24-19(26)14-6-8-15(9-7-14)22(2,3)4/h5-12H,1-4H3,(H,24,26)

InChI Key

PBQDRBWKNBLCNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=O)C(=CN=C3S2)NC(=O)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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